molecular formula C14H19NO3 B5774479 4-[(4-ethylphenoxy)acetyl]morpholine

4-[(4-ethylphenoxy)acetyl]morpholine

Cat. No.: B5774479
M. Wt: 249.30 g/mol
InChI Key: JWNHHUDPGPWYNN-UHFFFAOYSA-N
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Description

4-[(4-Ethylphenoxy)acetyl]morpholine is a high-purity chemical compound designed for advanced research and development applications. It belongs to the class of morpholine derivatives, heterocyclic compounds known for their versatility in organic synthesis and as building blocks in medicinal chemistry (as seen in the preparation of various pharmaceuticals like certain antibiotics and anticancer agents) . The structure of this compound, featuring a morpholine ring and a phenoxyacetyl group, suggests its potential utility as an intermediate in the synthesis of more complex molecules. Researchers value such morpholine derivatives for their ability to contribute to the discovery and optimization of novel bioactive compounds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-ethylphenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-12-3-5-13(6-4-12)18-11-14(16)15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNHHUDPGPWYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Phenoxyacetyl vs. Sulfonyl/Thiazolyl Substituents

  • 4-[(4-Ethylphenoxy)acetyl]morpholine features a phenoxyacetyl group, which introduces both aromaticity and hydrogen-bonding capacity.
  • 4-(4-Chlorophenyl)thiazol-2-yl)morpholine () incorporates a thiazole ring, increasing planarity and enabling π-π stacking interactions, which are absent in phenoxyacetyl derivatives.

Thiomorpholine vs. Morpholine Core

  • Thiomorpholine analogs (e.g., 4-(4-nitrophenyl)thiomorpholine, ) replace the oxygen atom in morpholine with sulfur, significantly altering physicochemical properties. The sulfur atom increases lipophilicity (logP increases by ~0.5–1.0 units) and introduces a metabolically labile site prone to oxidation .

Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Morpholine Derivatives

Compound logP Solubility (mg/mL) Melting Point (°C) Key Substituent
This compound* ~2.8† <1 (predicted) N/A Phenoxyacetyl
4-(4-Nitrophenyl)thiomorpholine 1.9 0.3 (DMSO) 109–110 Thiomorpholine + nitro
4-(4-Chlorophenyl)thiazol-2-yl)morpholine 3.2 0.05 (water) 85–86 Thiazolyl + chloro
4-(4-Methoxyphenyl)sulfonyl)morpholine 1.5 0.8 (ethanol) 109–110 Sulfonyl + methoxy
Acetoacetylmorpholine () 0.7 >10 (water) N/A Acetoacetyl

*Predicted using analogous structures (e.g., 4-(4-ethylphenoxy)-N-(4-morpholinophenyl)butanamide, ). †Estimated via fragment-based methods.

Kinase and Receptor Modulation

  • Thiazolylmorpholines (e.g., 4-(1,3-thiazol-2-yl)morpholine, ) exhibit potent inhibition of phosphoinositide 3-kinase (PI3K) due to thiazole-mediated π-stacking with hydrophobic kinase pockets. In contrast, phenoxyacetyl derivatives may favor interactions with extracellular targets like G-protein-coupled receptors (GPCRs) due to their larger substituents .
  • Piperidine vs. Morpholine Moieties : In EP2 receptor modulators (), replacing piperidine with morpholine abolished activity, highlighting the critical role of morpholine’s oxygen in hydrogen bonding with the receptor.

Metabolic Stability

  • Thiomorpholine derivatives () are susceptible to oxidation at sulfur, forming sulfoxides/sulfones, whereas morpholine derivatives with stable substituents (e.g., this compound) likely exhibit longer half-lives .

Q & A

Q. What are the optimal synthetic routes for 4-[(4-ethylphenoxy)acetyl]morpholine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a two-step process:

Acetylation of 4-ethylphenol : React 4-ethylphenol with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form (4-ethylphenoxy)acetyl chloride.

Coupling with morpholine : React the intermediate with morpholine under anhydrous conditions, using a polar aprotic solvent (e.g., DMF) and a catalyst like triethylamine.

  • Optimization :
  • Temperature : Maintain 0–5°C during acetylation to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
  • Yield Enhancement : Increase molar equivalents of morpholine (1.5–2.0 eq) to drive the reaction to completion .
Reaction StepKey ParametersYield Range
Acetylation0–5°C, NaOH70–85%
CouplingDMF, Et₃N60–75%

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Expect signals at δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 3.6–4.0 ppm (morpholine protons), and δ 6.8–7.2 ppm (aromatic protons).
  • ¹³C NMR : Carbonyl (C=O) resonance at ~170 ppm.
  • IR Spectroscopy : Strong absorption at ~1650–1750 cm⁻¹ (C=O stretch).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₄H₁₉NO₃ (calculated 261.13 g/mol).
  • X-ray Diffraction (XRD) : For crystalline derivatives, compare unit cell parameters with similar morpholine structures (e.g., 4-(4-nitrophenyl)morpholine ).

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) :

Optimize the molecular geometry using B3LYP/6-31G(d) basis sets.

Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Map electrostatic potential surfaces to identify regions prone to intermolecular interactions (e.g., hydrogen bonding with biological targets).

  • Validation : Compare computational results with experimental spectral data (e.g., NMR chemical shifts) .

Q. What strategies resolve contradictions in reported bioactivity data for morpholine derivatives (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Replicate Studies : Ensure identical synthetic protocols (e.g., purity >98% via HPLC, as in pharmaceutical intermediates ).
  • Assay Standardization :
  • Use orthogonal assays (e.g., enzyme inhibition vs. cell viability).
  • Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers.

Q. How can retrosynthetic analysis and AI-driven tools design novel derivatives of this compound?

  • Methodological Answer :
  • Retrosynthesis :

Identify key bonds: Cleave the acetyl-morpholine bond to generate (4-ethylphenoxy)acetic acid and morpholine precursors.

Modify substituents: Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to enhance metabolic stability .

  • AI Tools : Use Template_relevance models (e.g., Reaxys, Pistachio) to predict feasible reaction pathways for derivatives .

Q. How do structural modifications at the morpholine ring or phenoxy moiety influence physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : Replace the ethyl group with -CF₃ to increase logP (measured via shake-flask method).
  • Solubility : Introduce polar groups (e.g., -OH) on the morpholine ring and assess via HPLC retention times.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to compare decomposition temperatures of derivatives .

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